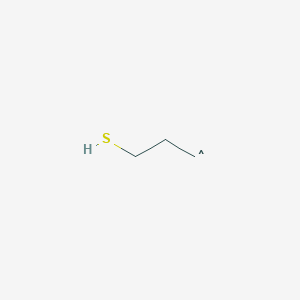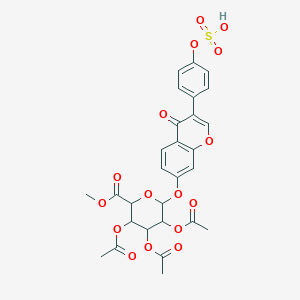
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate is a complex biochemical compound. It is a derivative of daidzein, an isoflavone found in soybeans and other legumes. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves multiple steps. The starting material, daidzein, undergoes acetylation to introduce acetyl groups at specific positions. This is followed by glucuronidation, where a glucuronic acid moiety is attached. Finally, the compound is methylated and sulfated to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
化学反应分析
Types of Reactions
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deacetylated forms .
科学研究应用
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, particularly in relation to its parent compound, daidzein.
Industry: Utilized in the development of biochemical assays and analytical techniques
作用机制
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves its interaction with various molecular targets. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
相似化合物的比较
Similar Compounds
Daidzein: The parent compound, known for its phytoestrogenic properties.
Genistein: Another isoflavone with similar biological activities.
Biochanin A: A methylated isoflavone with distinct pharmacological properties
Uniqueness
Its acetyl, glucuronic acid, and sulfate groups differentiate it from other isoflavones, making it a valuable tool in biochemical research .
属性
分子式 |
C28H26O16S |
|---|---|
分子量 |
650.6 g/mol |
IUPAC 名称 |
methyl 3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36) |
InChI 键 |
YLYDFNVTVUNKCE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

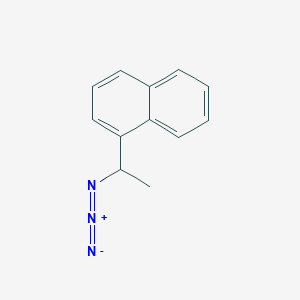
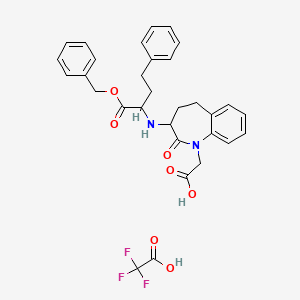
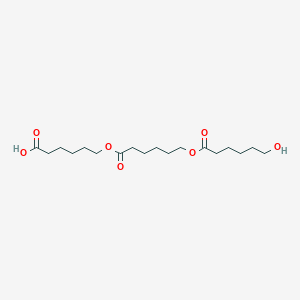
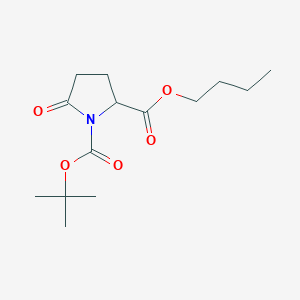

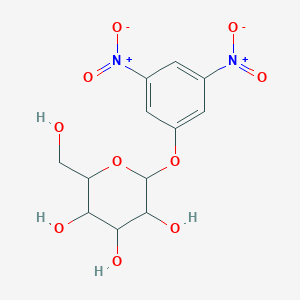


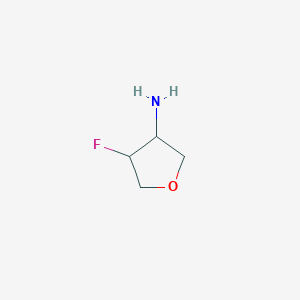
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
